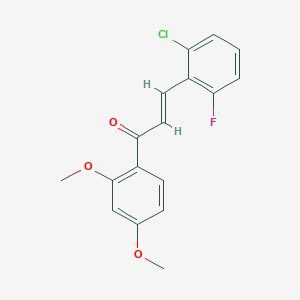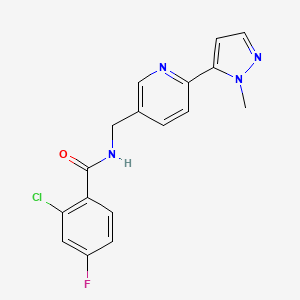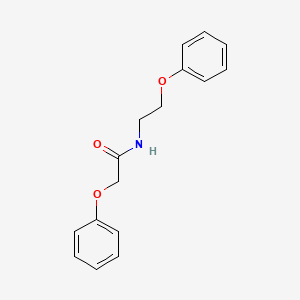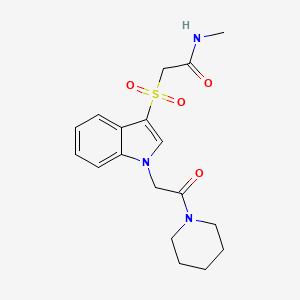![molecular formula C17H12BrNO3S B2599886 2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid CAS No. 938257-03-5](/img/structure/B2599886.png)
2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a bromodiphenyl ether . It has an empirical formula of C14H11BrO3 and a molecular weight of 307.14 .
Molecular Structure Analysis
The SMILES string for this compound is O=C(O)CC1=CC=C(C=C1)OC(C=C2)=CC=C2Br . This indicates that the compound contains a carboxylic acid group (O=C(O)) attached to a phenyl ring, which is further connected to another phenyl ring through an ether linkage (OC). One of the phenyl rings is substituted with a bromine atom .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 307.14 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
A study by Noolvi, Patel, Kamboj, and Cameotra (2016) explores the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. These compounds exhibit significant antimicrobial activities against several strains of microbes, highlighting their potential in addressing microbial resistance challenges (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Biocatalyst for Synthesis of Trihydroxyphenolic Acids
Research by Dhammaraj et al. (2015) investigates the use of p-hydroxyphenylacetate (HPA) 3-hydroxylase as a biocatalyst for synthesizing trihydroxyphenolic acids. These acids, including 2-(3,4,5-trihydroxyphenyl)acetic acid, show promise as strong antioxidants and potential medicinal agents (Dhammaraj et al., 2015).
Reaction Studies with Nucleophiles
Maadadi, Pevzner, and Petrov (2016) conducted a study on the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles. This research provides insights into the reactivity and potential applications of similar thiazole-containing compounds in organic synthesis (Maadadi, Pevzner, & Petrov, 2016).
Pharmaceutical Applications
Shaharyar et al. (2016) investigated novel benzimidazole derivatives synthesized using phenoxyacetic acid. Their research includes pharmacological screening, emphasizing the potential of these derivatives in drug development (Shaharyar et al., 2016).
Antibacterial Activity of Thiazolidin-5-yl/ylidene Acetic Acid Derivatives
Trotsko et al. (2018) synthesized a series of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives showing antibacterial activity, mainly against Gram-positive bacterial strains. This study adds to the understanding of the antibacterial potential of thiazole-containing compounds (Trotsko et al., 2018).
Photo-degradation Analysis in Thiazole-containing Compounds
Wu, Hong, and Vogt (2007) analyzed the photo-degradation behavior of a pharmaceutical compound containing a thiazole structure similar to the query molecule. Their findings contribute to understanding the stability and degradation pathways of thiazole-containing compounds under photo-irradiation (Wu, Hong, & Vogt, 2007).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s also worth noting that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty with respect to this product .
Propriétés
IUPAC Name |
2-[2-[4-(4-bromophenoxy)phenyl]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3S/c18-12-3-7-15(8-4-12)22-14-5-1-11(2-6-14)17-19-13(10-23-17)9-16(20)21/h1-8,10H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBLWVGSTKOMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)OC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2599804.png)
![(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2599807.png)
![2-[2-(2-chlorophenyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2599810.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2599818.png)


![N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2599821.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2599822.png)
![1-Thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2599824.png)


